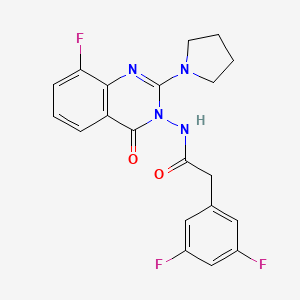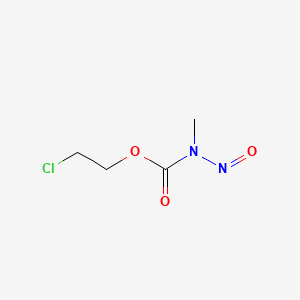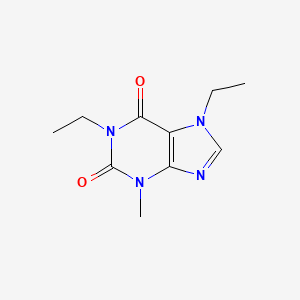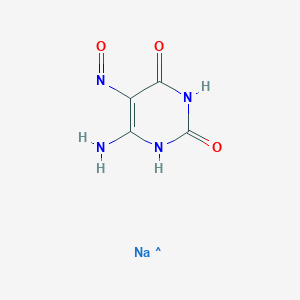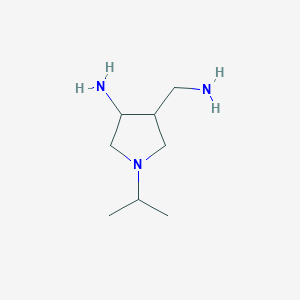
4-(Aminomethyl)-1-isopropylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)-: is a chemical compound with the molecular formula C8H19N3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- typically involves the reaction of pyrrolidine derivatives with appropriate amine precursors under controlled conditions. One common method involves the reductive amination of 4-amino-1-(1-methylethyl)pyrrolidine with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and alcohols.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry: In organic synthesis, 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: It can be used in the synthesis of pharmaceuticals, particularly those targeting neurological pathways due to its structural similarity to neurotransmitters .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development .
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
4-Aminopyrrolidine: A derivative with an amino group at the 4-position.
1-Isopropylpyrrolidine: A derivative with an isopropyl group at the 1-position
Uniqueness: 3-Pyrrolidinemethanamine, 4-amino-1-(1-methylethyl)- is unique due to the presence of both an amino group and an isopropyl group on the pyrrolidine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H19N3 |
|---|---|
Molecular Weight |
157.26 g/mol |
IUPAC Name |
4-(aminomethyl)-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H19N3/c1-6(2)11-4-7(3-9)8(10)5-11/h6-8H,3-5,9-10H2,1-2H3 |
InChI Key |
SOOUKKHKOVPLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C(C1)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


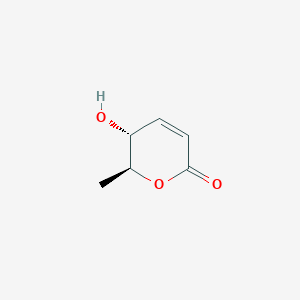
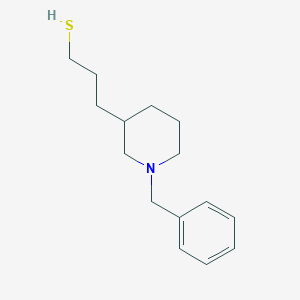
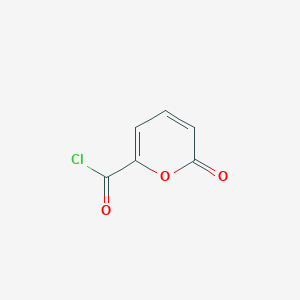
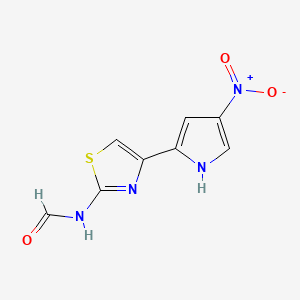
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
